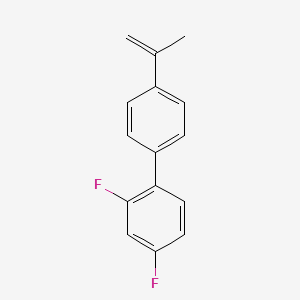
2,4-Difluoro-4'-(prop-1-en-2-yl)-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Difluoro-4’-(prop-1-en-2-yl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions on one phenyl ring and a prop-1-en-2-yl group at the 4’ position on the other phenyl ring. Biphenyl derivatives are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-4’-(prop-1-en-2-yl)-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzene and 4-bromo-1,1’-biphenyl.
Grignard Reaction: The 4-bromo-1,1’-biphenyl is reacted with magnesium in anhydrous ether to form the corresponding Grignard reagent.
Coupling Reaction: The Grignard reagent is then coupled with 2,4-difluorobenzene in the presence of a palladium catalyst to form the desired biphenyl derivative.
Alkylation: The final step involves the alkylation of the biphenyl derivative with prop-1-en-2-yl bromide under basic conditions to yield 2,4-Difluoro-4’-(prop-1-en-2-yl)-1,1’-biphenyl.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2,4-Difluoro-4’-(prop-1-en-2-yl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The fluorine atoms and the prop-1-en-2-yl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydro derivatives.
科学研究应用
2,4-Difluoro-4’-(prop-1-en-2-yl)-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of advanced materials, such as liquid crystals and polymers.
作用机制
The mechanism of action of 2,4-Difluoro-4’-(prop-1-en-2-yl)-1,1’-biphenyl depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.
相似化合物的比较
Similar Compounds
2,4-Difluoro-1,1’-biphenyl: Lacks the prop-1-en-2-yl group, making it less versatile in certain applications.
4’-(Prop-1-en-2-yl)-1,1’-biphenyl: Lacks the fluorine atoms, which may reduce its biological activity and stability.
2,4-Dichloro-4’-(prop-1-en-2-yl)-1,1’-biphenyl: Chlorine atoms instead of fluorine, which can alter its reactivity and properties.
Uniqueness
2,4-Difluoro-4’-(prop-1-en-2-yl)-1,1’-biphenyl is unique due to the presence of both fluorine atoms and the prop-1-en-2-yl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
55258-82-7 |
|---|---|
分子式 |
C15H12F2 |
分子量 |
230.25 g/mol |
IUPAC 名称 |
2,4-difluoro-1-(4-prop-1-en-2-ylphenyl)benzene |
InChI |
InChI=1S/C15H12F2/c1-10(2)11-3-5-12(6-4-11)14-8-7-13(16)9-15(14)17/h3-9H,1H2,2H3 |
InChI 键 |
UYBHPLLJZVCBCW-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Dimethyl-1,4-diphenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine](/img/structure/B14640875.png)
![benzyl (2S,5R,6R)-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14640882.png)
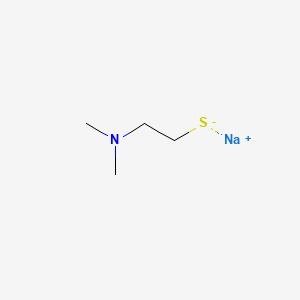
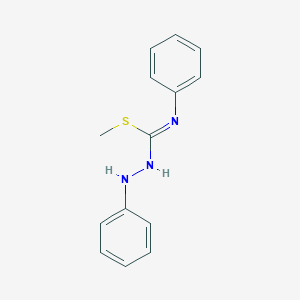
![(E)-N-(4-Butylphenyl)-1-[4-(trimethylstannyl)phenyl]methanimine](/img/structure/B14640893.png)
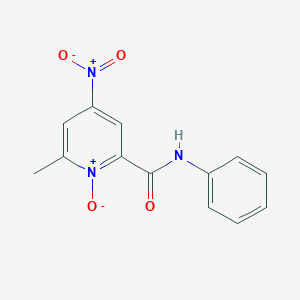
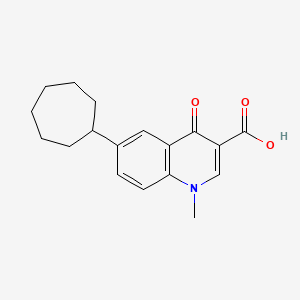
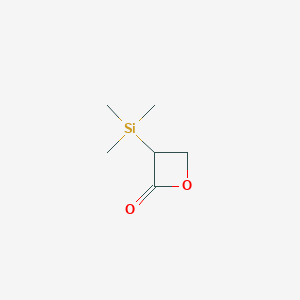
![Butyl 4-[2-(2-phenylpropan-2-yl)hydrazinylidene]pentanoate](/img/structure/B14640923.png)
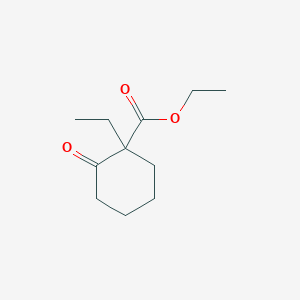
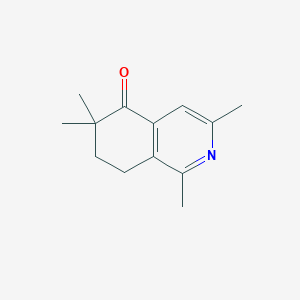

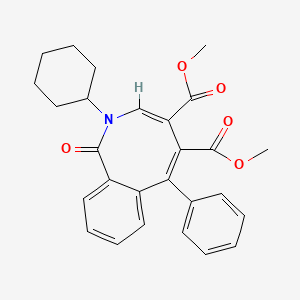
![4-[3-(4-Methoxyphenyl)propyl]piperidine](/img/structure/B14640959.png)
